molecular formula C12H12N2 B12894315 2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole CAS No. 23894-57-7

2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B12894315
CAS No.: 23894-57-7
M. Wt: 184.24 g/mol
InChI Key: UYSVIGRFBPJLEE-UHFFFAOYSA-N
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Description

2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a nitrogen-containing heterocyclic compound. This compound features a fused ring system that includes both pyrrole and pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with hydrazine hydrate can lead to the formation of the desired compound through a cyclization reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound .

Scientific Research Applications

2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenyl group contributes to its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

23894-57-7

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C12H12N2/c1-2-5-10(6-3-1)12-9-11-7-4-8-14(11)13-12/h1-3,5-6,9H,4,7-8H2

InChI Key

UYSVIGRFBPJLEE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)C3=CC=CC=C3

Origin of Product

United States

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